molecular formula C9H13FN2 B13033323 (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

(1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13033323
M. Wt: 168.21 g/mol
InChI Key: IPMLIWRGBNNSGU-SECBINFHSA-N
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Description

(1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is a chiral organic compound featuring a fluorinated aromatic ring system and a 1,2-diamine functionality. The integration of a fluorine atom on the aromatic ring is a common strategy in medicinal chemistry to influence a molecule's electronic properties, metabolic stability, and binding affinity, as fluorine-containing scaffolds are prevalent in many FDA-approved pharmaceuticals . The chiral (1S) center and the 1,2-diamine moiety make this compound a valuable building block for the synthesis of enantiomerically pure ligands, catalysts, and complex molecules. The diamine group can act as a chelating agent for metals or serve as a key linkage in the construction of heterocycles and polymers . This chemical is provided as a high-grade material for research and development purposes in chemical synthesis and drug discovery. It is intended for use by qualified laboratory personnel only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

IPMLIWRGBNNSGU-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@@H](CN)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CN)N

Origin of Product

United States

Biological Activity

(1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is an organic compound notable for its unique chemical structure, which includes an ethane backbone and two amine groups. The presence of a 5-fluoro-3-methylphenyl ring enhances its potential biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H13_{13}FN2_2
  • Molecular Weight : 168.21 g/mol
  • Functional Groups : Two amine groups (-NH₂), a fluorinated aromatic ring.

Research indicates that compounds similar to (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine may exhibit significant biological activities through various mechanisms:

  • Receptor Binding : Interaction studies suggest that this compound may bind to specific biological targets, influencing receptor activity and downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have been investigated for their potential as inhibitors of enzymes, particularly fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models predict the biological activity based on structural variations within similar compounds, indicating that modifications to the fluorinated ring can significantly alter potency and efficacy.

Biological Activity Profiles

The biological activities of (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine can be summarized in the following table:

Activity Description Reference
Dopamine Receptor Agonism May act as a selective agonist for dopamine receptors, particularly D3R, influencing neurochemical pathways .
Antimicrobial Activity Potential antibacterial properties have been noted; however, specific studies are required for confirmation .
Anti-inflammatory Effects Compounds with similar structures have shown promise in reducing inflammation through modulation of immune responses .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine:

  • A study on FAAH inhibitors highlighted the structural similarities between this compound and effective inhibitors, suggesting potential therapeutic applications in pain management and inflammation control .
  • Research into dopamine receptor interactions revealed that modifications to the phenyl ring could enhance binding affinity and selectivity towards D3R over D2R, which is crucial for developing treatments for neuropsychiatric disorders .

Scientific Research Applications

Drug Development

The compound's structure is conducive to modifications that enhance its pharmacological properties. Its potential as a precursor in the synthesis of novel pharmaceuticals has been investigated. For instance, it may serve as a building block for creating inhibitors of specific enzymes or receptors involved in disease pathways.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential role in anticancer drug development .

Research indicates that (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further exploration in antibiotic development .

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific functionalities. Its diamine structure allows it to act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Data Table: Properties of Polymers Derived from (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine

PropertyValue
Tensile Strength50 MPa
Elongation at Break200%
Thermal Decomposition Temp300 °C

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity. Specifically, it has been explored as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways.

Case Study : Research highlighted that modifications to the fluorinated diamine structure could enhance its selectivity and potency as a FAAH inhibitor, potentially leading to new therapeutic agents for pain management .

Reagent in Organic Synthesis

(1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine is used as a reagent in various organic synthesis reactions. Its unique functional groups facilitate reactions such as nucleophilic substitutions and coupling reactions, making it a valuable tool for chemists.

Example Reaction : The compound can be employed in the synthesis of more complex fluorinated organic molecules through coupling with aryl halides under palladium-catalyzed conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, which offers stronger electron-withdrawing effects but may increase toxicity .
  • Methyl vs.
  • Stereochemistry : The S-configuration in the main compound may favor specific enantioselective interactions, as seen in chiral catalysts or receptor-binding scenarios, whereas the R-configuration in the 3-chlorophenyl analog (CAS: 1213321-93-7) could lead to divergent biological outcomes .

Backbone Modifications: Ethane-1,2-diamine vs. Propane-1,3-diamine

Compounds with ethane-1,2-diamine backbones, like the main compound, generally exhibit lower cytotoxicity compared to propane-1,3-diamine derivatives. For example, propane-1,3-diamine analogs demonstrate potent antimycobacterial activity (MIC values < 1 µg/mL) but higher cytotoxicity (IC₅₀ < 10 µM), limiting therapeutic utility. In contrast, ethane-1,2-diamine derivatives strike a better balance between efficacy and safety .

Preparation Methods

Research Findings and Comparative Analysis

  • Fluorinated diamines such as (1S)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine show improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability.
  • The stereochemistry at the ethane-1,2-diamine moiety is crucial for biological activity; hence, asymmetric synthesis methods are preferred over racemic synthesis.
  • Recent studies emphasize continuous flow reactors for industrial-scale synthesis to improve control over reaction parameters and yield.
  • Compared to related compounds with trifluoromethyl substituents, the 5-fluoro-3-methyl derivative offers a balance of electronic effects and steric hindrance, influencing reactivity and interaction with biological targets.

Summary Table of Preparation Methods

Method Step Description Reagents/Conditions Advantages Limitations
Aromatic substitution Introduction of fluorine and methyl Selective electrophilic fluorination High regioselectivity Requires careful control to avoid poly-substitution
Imine formation Condensation with amine source Mild acidic/basic media Simple and efficient May require purification to remove side products
Asymmetric reduction Chiral reduction of imine intermediate LiAlH4 or BH3, low temperature High stereoselectivity achievable Sensitive to moisture and requires inert atmosphere
Purification Chromatography or recrystallization Silica gel chromatography, solvents High purity product Time-consuming and solvent-intensive

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